molecular formula C8H4F3IO B1297922 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone CAS No. 23516-84-9

2,2,2-Trifluoro-1-(4-iodophenyl)ethanone

Cat. No.: B1297922
CAS No.: 23516-84-9
M. Wt: 300.02 g/mol
InChI Key: GCWVQAKIKOQSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(4-iodophenyl)ethanone: is an organic compound with the molecular formula C8H4F3IO and a molecular weight of 300.02 g/mol . It is characterized by the presence of trifluoromethyl and iodophenyl groups attached to an ethanone backbone. This compound is notable for its use in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone typically involves the reaction of 4-iodoacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl and iodophenyl groups contribute to its reactivity and binding affinity, making it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is unique due to the presence of both trifluoromethyl and iodophenyl groups, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in synthetic chemistry and research applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWVQAKIKOQSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346844
Record name 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23516-84-9
Record name 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23516-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.